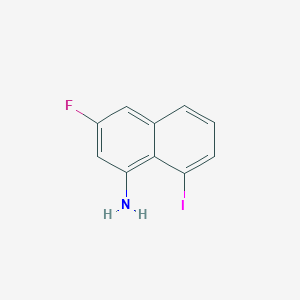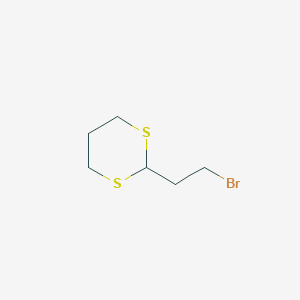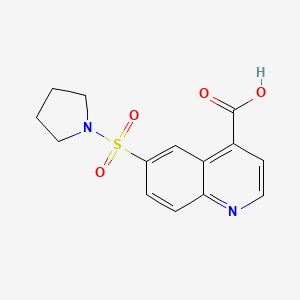
6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a pyrrolidine-1-sulfonyl group at the 6-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinoline derivative with pyrrolidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the quinoline derivative, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the
Propiedades
Fórmula molecular |
C14H14N2O4S |
|---|---|
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
6-pyrrolidin-1-ylsulfonylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c17-14(18)11-5-6-15-13-4-3-10(9-12(11)13)21(19,20)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H,17,18) |
Clave InChI |
RTFZJRPOCVXCJO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


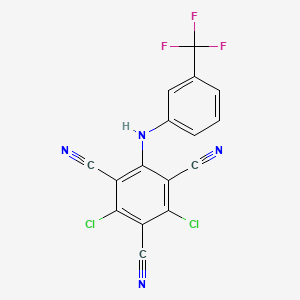

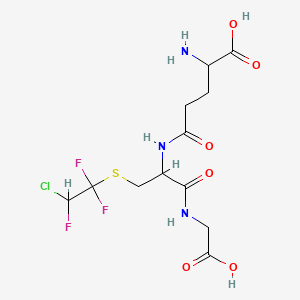
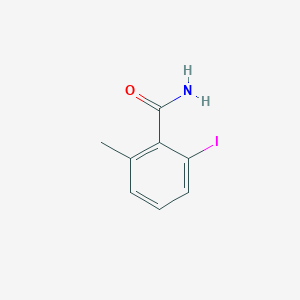
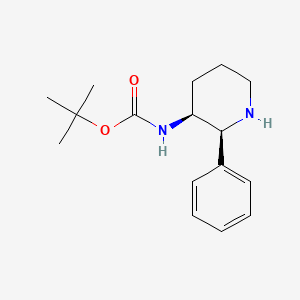
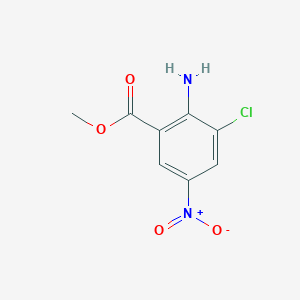
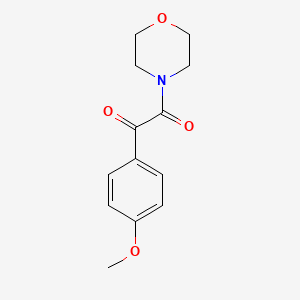
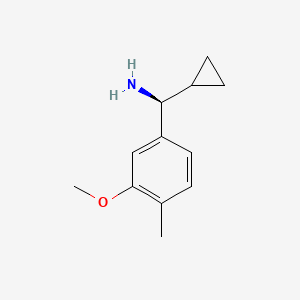
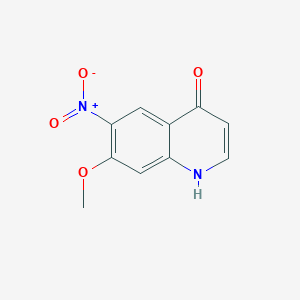
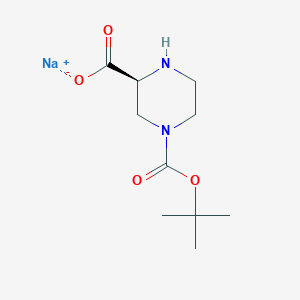
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

